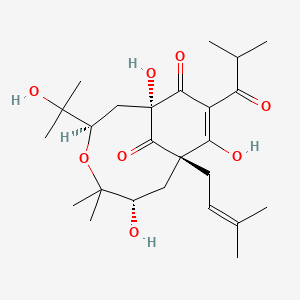

garcinielliptone HF

Description

Garcinielliptone HF is a phloroglucinol-derived compound isolated from plants within the Garcinia genus, a group renowned for producing bioactive secondary metabolites. Phloroglucinols from Garcinia species are characterized by their polyphenolic frameworks, which contribute to diverse bioactivities, including antioxidant, antimicrobial, and enzyme inhibitory properties. Garcinielliptone HF's specific pharmacological profile remains less studied compared to its analogs, necessitating further investigation.

Properties

Molecular Formula |

C25H38O8 |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

(1S,3R,6S,8S)-1,6,9-trihydroxy-3-(2-hydroxypropan-2-yl)-5,5-dimethyl-8-(3-methylbut-2-enyl)-10-(2-methylpropanoyl)-4-oxabicyclo[6.3.1]dodec-9-ene-11,12-dione |

InChI |

InChI=1S/C25H38O8/c1-13(2)9-10-24-11-15(26)23(7,8)33-16(22(5,6)31)12-25(32,21(24)30)20(29)17(19(24)28)18(27)14(3)4/h9,14-16,26,28,31-32H,10-12H2,1-8H3/t15-,16+,24-,25+/m0/s1 |

InChI Key |

GJAHRUVUNWAUBO-QDRGSXSYSA-N |

Isomeric SMILES |

CC(C)C(=O)C1=C([C@@]2(C[C@@H](C(O[C@H](C[C@@](C1=O)(C2=O)O)C(C)(C)O)(C)C)O)CC=C(C)C)O |

Canonical SMILES |

CC(C)C(=O)C1=C(C2(CC(C(OC(CC(C1=O)(C2=O)O)C(C)(C)O)(C)C)O)CC=C(C)C)O |

Synonyms |

garcinielliptone HF |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Findings :

Physicochemical and Pharmacokinetic Properties

While direct data for Garcinielliptone HF are unavailable, phloroglucinols generally exhibit moderate hydrophobicity and high GI absorption. For comparison:

Notes:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and characterizing Garcinielliptone HF?

- Methodology : Use high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, HMQC, HMBC) for structural elucidation. For purity assessment, combine HPLC with UV-Vis spectroscopy (λmax in methanol) .

- Experimental Design :

- Prepare samples in deuterated solvents (e.g., CD3OD) for NMR.

- Cross-validate spectral data with synthetic analogs (e.g., Garcinielliptone HG) to confirm unique skeletal features .

Q. How can researchers design experiments to assess Garcinielliptone HF’s biological activity?

- Methodology :

- Antioxidant assays : Use DPPH radical scavenging and FRAP assays with dose-response curves.

- Cytotoxicity studies : Employ MTT assays on cell lines (e.g., cancer cells), ensuring controls for solvent effects .

- Key Considerations :

- Standardize extraction protocols (e.g., solvent polarity, temperature) to ensure reproducibility .

Q. What synthetic routes are documented for Garcinielliptone HF?

- Findings : Tokyo Institute of Technology reported a polycyclic prenylated acylphloroglucinol synthesis using photochemical perfluoroalkylation and regioselective cyclization. Key steps include:

- Table 1 : Synthetic Yields and Conditions

| Step | Reagent/Condition | Yield (%) | Reference |

|---|---|---|---|

| Prenylation | Isoprene, BF3·Et2O | 78 | |

| Cyclization | UV light, 24 h | 65 |

- Challenges : Low yields in cyclization steps due to steric hindrance .

Advanced Research Questions

Q. How can contradictory spectral data for Garcinielliptone HF derivatives be resolved?

- Analysis Framework :

Compare HMBC correlations across derivatives to identify skeletal inconsistencies.

Use computational chemistry (DFT calculations) to predict NMR shifts and validate experimental data .

- Case Study : Discrepancies in 13C NMR signals for C-7 in Garcinielliptone HG were resolved by re-examining solvent effects (CD3OD vs. DMSO-d6) .

Q. What strategies optimize the isolation of Garcinielliptone HF from complex plant matrices?

- Methodology :

- Step 1 : Fractionate crude extracts via column chromatography (silica gel, gradient elution).

- Step 2 : Apply LC-MS-guided isolation to target m/z signals specific to Garcinielliptones .

Q. How do researchers address conflicting bioactivity results across studies?

- Critical Evaluation :

- Factor 1 : Purity thresholds (>95% by HPLC) to exclude confounding compounds.

- Factor 2 : Assay variability (e.g., DPPH vs. ABTS for antioxidant activity).

Methodological and Data Management Questions

Q. What statistical approaches are suitable for dose-response studies of Garcinielliptone HF?

- Guidelines :

- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values.

- Report confidence intervals and ANOVA for triplicate experiments .

Q. How should researchers manage spectral data for reproducibility?

- Best Practices :

- Deposit raw NMR/MS data in public repositories (e.g., Zenodo).

- Include acquisition parameters (e.g., pulse sequences, MS ionization mode) in supplementary materials .

Q. What in silico tools predict the biosynthetic pathways of Garcinielliptone HF?

- Tools :

- AntiSMASH : Identify gene clusters for polyketide synthases (PKS).

- MZmine : Annotate LC-MS data to trace precursor molecules .

Tables for Comparative Analysis

Table 2 : Key Spectral Signatures of Garcinielliptone HF vs. Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HMBC Key Correlations |

|---|---|---|---|

| Garcinielliptone HF | 6.02 (s, H-12) | 198.5 (C-1) | H-12 → C-1, C-10 |

| Garcinielliptone HG | 5.89 (s, H-12) | 195.8 (C-1) | H-12 → C-1, C-11 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.